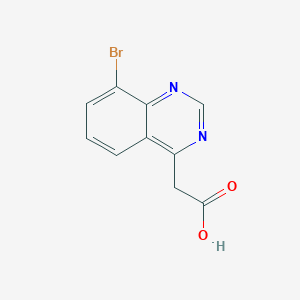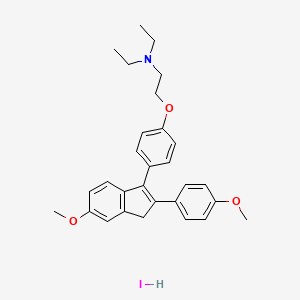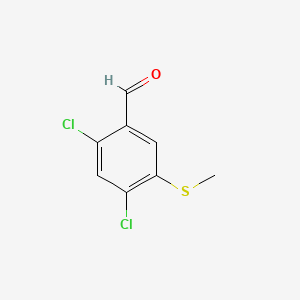![molecular formula C16H18BrNO2S B14757524 N-[3-Bromopropyl]-p-toluenesulfonanilide CAS No. 737-14-4](/img/structure/B14757524.png)
N-[3-Bromopropyl]-p-toluenesulfonanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Bromopropyl]-p-toluenesulfonanilide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the sulfonanilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromopropyl]-p-toluenesulfonanilide typically involves the reaction of p-toluenesulfonanilide with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-Bromopropyl]-p-toluenesulfonanilide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids and sulfonate esters.
Reduction: Products include primary amines.
Scientific Research Applications
N-[3-Bromopropyl]-p-toluenesulfonanilide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of N-[3-Bromopropyl]-p-toluenesulfonanilide involves the formation of covalent bonds with nucleophilic sites in target molecules. The bromopropyl group acts as an electrophile, reacting with nucleophiles such as thiol or amino groups in proteins and enzymes. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromoethyl)-p-toluenesulfonanilide
- N-(4-Bromobutyl)-p-toluenesulfonanilide
- N-(3-Bromopropyl)phthalimide
Uniqueness
N-[3-Bromopropyl]-p-toluenesulfonanilide is unique due to its specific bromopropyl group, which provides distinct reactivity compared to other similar compounds
Properties
CAS No. |
737-14-4 |
|---|---|
Molecular Formula |
C16H18BrNO2S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(3-bromopropyl)-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-14-8-10-16(11-9-14)21(19,20)18(13-5-12-17)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
InChI Key |
MPNVXJNVUADUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


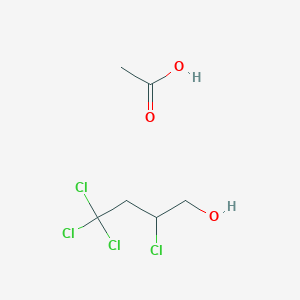
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
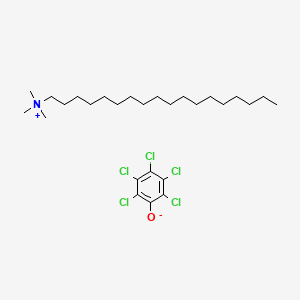

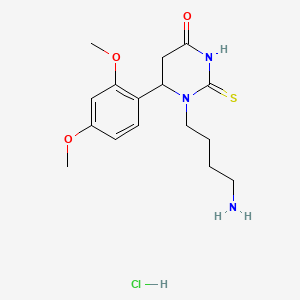
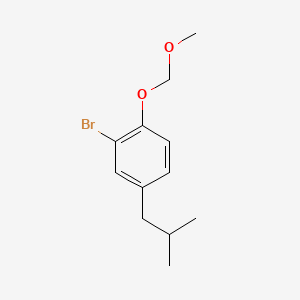

![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
